molecular formula C25H18N4O4 B11156099 N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

Cat. No.: B11156099
M. Wt: 438.4 g/mol
InChI Key: HNVXRQSTPZQUEP-UHFFFAOYSA-N
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Description

N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a structurally complex compound featuring a benzofuran core substituted with a phenylcarbonyl group at position 2 and a methyl group at position 2. The benzofuran moiety is linked via an acetamide bridge to a 4-oxo-1,2,3-benzotriazin-3(4H)-yl group.

Properties

Molecular Formula

C25H18N4O4

Molecular Weight

438.4 g/mol

IUPAC Name

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide

InChI

InChI=1S/C25H18N4O4/c1-15-18-12-11-17(13-21(18)33-24(15)23(31)16-7-3-2-4-8-16)26-22(30)14-29-25(32)19-9-5-6-10-20(19)27-28-29/h2-13H,14H2,1H3,(H,26,30)

InChI Key

HNVXRQSTPZQUEP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)CN3C(=O)C4=CC=CC=C4N=N3)C(=O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate phenylacetic acid derivatives under acidic conditions.

    Introduction of Benzotriazinone Moiety: The benzotriazinone moiety is introduced through a nucleophilic substitution reaction involving the benzofuran intermediate and a suitable benzotriazinone precursor.

    Final Coupling: The final step involves coupling the benzofuran-benzotriazinone intermediate with an acetamide group using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Anticancer Activity

Preliminary studies have indicated that N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide may exhibit anticancer properties. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including those associated with leukemia and prostate cancer . The mechanism of action is believed to involve the induction of apoptosis through the modulation of signaling pathways related to cell proliferation and survival .

Interaction Studies

Research focusing on the interaction of this compound with specific proteins or enzymes is crucial for elucidating its mechanism of action. Such studies can reveal binding affinities and help identify potential therapeutic targets. For instance, its interactions with key signaling pathways may enhance our understanding of its role in regulating cell growth and apoptosis .

The presence of both benzofuran and benzotriazine rings suggests that this compound may possess unique pharmacological properties due to the diverse functional groups involved. These properties may include:

  • Pro-oxidative Effects: Similar compounds have been noted for their ability to increase reactive oxygen species levels within cancer cells, contributing to their cytotoxic effects .
  • Potential Antimicrobial Properties: The structural components may also confer antimicrobial activity, although further research is needed to explore this aspect fully.

Synthesis and Production

The synthesis of this compound typically involves multiple synthetic steps. Common approaches include:

  • Multi-step Organic Synthesis: This method allows for the precise construction of the compound's complex structure.
  • Automated Synthesis Techniques: For large-scale production, continuous flow systems and advanced purification techniques such as chromatography are often employed to ensure consistent quality .

Comparative Analysis with Related Compounds

To further understand the significance of this compound in medicinal chemistry, it is beneficial to compare it with structurally related compounds:

Compound NameStructure FeaturesBiological Activity
3-(7-Oxo-5,6,7,8-Tetrahydro-1,8-Naphthyridin-3-Yl)propanamideNaphthyridine moietyAnticancer properties
1-(3-Methyl-1-Benzofuran-2-Yl)EthanoneBenzofuran coreInduces apoptosis in leukemia cells
4-Oxoquinazoline derivativesQuinazoline scaffoldAntitumor activity

This table highlights how the unique combination of functional groups in this compound may enhance its interaction with biological targets compared to simpler analogs.

Mechanism of Action

The mechanism of action of N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Research Findings and Data Analysis

Toxicity and Regulatory Status
  • Azinphos-methyl is classified as "highly hazardous" due to acute toxicity, leading to restrictions under the Agrochemicals Management Act . In contrast, the target compound’s acetamide-benzofuran system likely mitigates such risks, though empirical toxicity data are lacking.
  • The absence of organophosphate or dithiophosphate groups in the target compound suggests a safer profile compared to Azinphos analogs.

Biological Activity

N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and biological effects based on current research findings.

Structure and Properties

The compound features a unique dual heterocyclic structure that combines a benzofuran moiety and a benzotriazine derivative. Its molecular formula is C26H20N4O4C_{26}H_{20}N_{4}O_{4} with a molecular weight of approximately 452.5 g/mol. The presence of both the benzofuran and benzotriazine rings suggests that this compound may exhibit unique pharmacological properties due to the diverse functional groups involved .

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC26H20N4O4
Molecular Weight452.5 g/mol
CAS Number951940-43-5

Synthesis

The synthesis of this compound typically involves multiple synthetic steps, starting with the preparation of the benzofuran core, followed by the introduction of the phenylcarbonyl group and the benzotriazinyl moiety through substitution reactions.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

Antitumor Activity

Research indicates that derivatives of benzofuroxan, which share structural similarities with the compound , exhibit significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), HuTu 80 (duodenal adenocarcinoma), and HeLa (cervical carcinoma). The mechanism of action often involves the induction of apoptosis through mitochondrial pathways and increased reactive oxygen species (ROS) production .

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of a related benzofuroxan compound on M-HeLa cells using flow cytometry. The results demonstrated that after 48 hours of incubation, significant apoptotic effects were observed, particularly in late apoptosis stages .

Antimicrobial Activity

The potential antimicrobial properties of this compound have also been noted. Compounds with similar structural motifs have shown activity against various pathogens, including antibiotic-resistant strains of bacteria. The introduction of specific functional groups has been linked to enhanced antibacterial efficacy .

Comparative Analysis

To better understand the biological activity of this compound in comparison to other compounds with similar structures, a comparative analysis is presented below.

Table 2: Comparative Biological Activities

Compound NameAntitumor ActivityAntimicrobial Activity
N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran ...HighModerate
Benzofuroxan DerivativeVery HighHigh
Standard Anticancer Drugs (e.g., Doxorubicin)Very HighVariable

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